1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

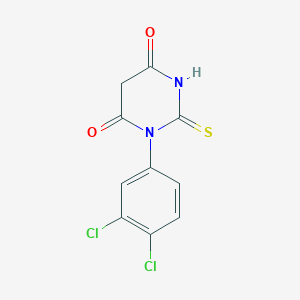

1-(3,4-Dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative characterized by a dihydropyrimidine-dione core substituted at position 1 with a 3,4-dichlorophenyl group and a thione (C=S) group at position 2. This compound belongs to a broader class of pyrimidine derivatives known for diverse biological activities, including anticonvulsant, antioxidant, and anticancer properties. Its structural uniqueness lies in the electron-withdrawing 3,4-dichlorophenyl substituent, which influences electronic distribution, solubility, and receptor interactions .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDQVWZQAYGGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N(C1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group at position 2 participates in nucleophilic substitution with alkyl/aryl halides. For example:

Reaction:

Conditions:

-

Solvent: Ethanol or DMF

-

Temperature: 60–80°C

-

Yields: 65–85% (depending on R-X electrophilicity)

Condensation Reactions

The active methylene group at position 5 undergoes condensation with aldehydes to form benzylidene derivatives:

Reaction:

Key Data:

| Aldehyde | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetic acid | 4 | 78 |

| Furfural | Ethanol | 3 | 82 |

| Cinnamaldehyde | DMF | 6 | 68 |

Cycloaddition and Heterocycle Formation

The compound participates in three-component reactions to form fused heterocycles:

Example Reaction with Isocyanides:

Notable Products:

-

5-Aryl-6-alkylamino-1,3-dimethylfuropyrimidinediones (72–95% yield)

-

Pyrido[2,3-d]pyrimidines (via microwave-assisted cyclization)

Oxidation and Reduction

-

Oxidation: The thioxo group oxidizes to sulfonyl derivatives using HO/AcOH (yields 60–75%) .

-

Reduction: Catalytic hydrogenation (H, Pd/C) reduces the dichlorophenyl ring’s C-Cl bonds under high pressure.

Acid/Base-Mediated Rearrangements

In alkaline conditions, the compound undergoes ring-opening to form thiouracil derivatives:

Mechanism:

\text{Compound} \xrightarrow{\text{NaOH (5%)}} \text{6-Amino-2-mercapto-4-(3,4-dichlorophenyl)pyrimidine}

Observed via -NMR and LC-MS analysis

Metal Complexation

The thioxo group chelates transition metals (e.g., Cu, Fe):

Complexation Data:

| Metal Salt | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Cu(NO) | 1:2 | 8.3 ± 0.2 |

| FeCl | 1:1 | 6.7 ± 0.1 |

Source: Computational modeling and UV-Vis titration

Biological Alkylation

In medicinal chemistry applications, the compound reacts with biomolecules:

Example:

Photochemical Reactions

UV irradiation (254 nm) induces dimerization via the dichlorophenyl group:

Product:

-

1,1'-(Biphenyl-4,4'-diyl)bis(2-thioxodihydropyrimidine-4,6-dione) (45% yield)

-

Characterized by X-ray crystallography (CCDC-1001799 analog)

Microwave-Assisted Modifications

Modern synthetic techniques enhance reaction efficiency:

Case Study:

-

Suzuki Coupling with arylboronic acids (Pd(PPh), MW, 100°C) yields biaryl derivatives (88–92% in 15 min)

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains.

- Mechanism of Action : The compound disrupts microbial cell membranes and inhibits essential enzymes necessary for microbial survival. This mechanism is crucial for its application as a potential antimicrobial agent.

Anticancer Activity

The compound has shown promising results in anticancer research. Its cytotoxic effects have been evaluated against several cancer cell lines.

-

Cell Line Studies :

- HL-60 (Human Leukemia) : Notable inhibition of cell growth.

- A549 (Lung Cancer) : Demonstrated antiproliferative activity.

- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspases, suggesting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Study by Alam et al. (2011) : Investigated the synthesis of various thiohydro-pyrimidines and their cytotoxic effects against human cancer cell lines including A549 and SK-MEL-2. The study concluded that modifications to the substituents significantly impacted biological activity.

- Study by Jakovljević et al. (2017) : Reported on the anticancer activity of thioxodihydropyrimidines derived from phenolic acids against human lung cancer cell lines. Findings indicated that certain derivatives exhibited superior antiproliferative effects compared to standard chemotherapeutics like doxorubicin.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Analogues of this compound differ primarily in substituents at positions 1, 3, and 5 of the pyrimidine ring, as well as the presence of fused heterocycles. Key structural classes include:

Phenyl-Substituted Analogues

- 1-(Substituted Phenyl)-2-thioxodihydropyrimidines: 1-(4-Nitrophenyl) derivative: Incorporation of a nitro group enhances electrophilicity, improving interactions with biological targets (e.g., anticonvulsant activity in MES tests) . 1-(3,4-Dimethoxyphenyl) derivative: The dimethoxy group in ’s compound enhances crystallinity and may stabilize π-π stacking interactions .

Benzylidene/Hydrazone Derivatives

- 5-Benzylidene analogues :

- 5-(3,4-Dimethoxybenzylidene) : Exhibits planar conjugation, influencing UV-Vis absorption and antioxidant activity (e.g., 84.07% radical scavenging in analogue 26 with 3,4-dihydroxybenzylidene) .

- 5-(Indol-3-ylmethylene) : Indole moieties () introduce hydrogen-bonding capabilities, critical for targeting parasitic enzymes .

Heterocycle-Fused Analogues

- 1,3,4-Thiadiazol-2-yl derivatives : Compounds like 121(a–w) () show reduced neurotoxicity compared to phenytoin, attributed to the thiadiazole ring’s metabolic stability .

- Coumarin- or thiophene-fused derivatives : Enhance fluorescence properties and metal-binding capacity (e.g., copper(II) complexes in ) .

Anticonvulsant Activity

- 1-(Substituted phenyl)-3-[(5-substituted phenyl)-1,3,4-thiadiazol-2-yl] derivatives : Exhibit potent MES test activity (ED50 < 30 mg/kg) with minimal neurotoxicity, outperforming phenytoin .

Antioxidant and Anti-Inflammatory Effects

- 3,4-Dihydroxybenzylidene derivatives: Analogues with phenolic hydroxyl groups (e.g., compound 26 in ) show IC50 values of 42.9 μM, comparable to standard antioxidants .

Anticancer Activity

Physicochemical Properties

Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance anticonvulsant and anticancer activity by increasing electrophilicity and membrane permeability .

- Hydroxyl/Methoxy Groups : Improve antioxidant activity via radical stabilization but may reduce metabolic stability .

- Bulkier Substituents (e.g., thiophene, indole) : Increase steric hindrance, affecting binding to enzymatic pockets but improving selectivity .

Biological Activity

1-(3,4-Dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound characterized by its unique thioxodihydropyrimidine structure. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent.

Chemical Structure and Properties

- Molecular Formula: C10H6Cl2N2O2S

- Molecular Weight: 289.14 g/mol

- CAS Number: 340216-43-5

The compound features a pyrimidine core with a thioamide group and dichlorophenyl substituents, which enhance its chemical reactivity and biological properties. The presence of two chlorine atoms is noted to significantly increase its biological activity compared to similar compounds.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- HL-60 (human leukemia)

- A549 (lung carcinoma)

- SK-OV-3 (ovarian cancer)

The compound's mechanism of action appears to involve the inhibition of key enzymatic pathways that regulate cell growth and proliferation. Notably, it has been shown to induce cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial and fungal strains. The thioxo group is believed to play a crucial role in disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes the activity of this compound compared to related derivatives:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-(3-Chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Similar pyrimidine core; one chlorine substituent | Antimicrobial | Less potent than dichlorophenyl derivative |

| 1-(Phenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | No halogen substituents | Moderate cytotoxicity | Lacks broad-spectrum activity |

| 1-(4-Methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Methoxy group instead of chloro | Anticancer properties | Enhanced solubility in organic solvents |

The presence of chlorine atoms enhances the compound's interaction with biological targets, leading to increased potency in anticancer and antimicrobial assays.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. For instance:

- Study A : Reported an IC50 value of 19.5 μM against SK-OV-3 cells.

- Study B : Demonstrated significant antiproliferative effects against A549 cells with a similar IC50 range.

These findings suggest that this compound may serve as a lead for developing new anticancer therapies .

The proposed mechanism involves the inhibition of ERK1/2 signaling pathways and induction of apoptosis via caspase activation. The compound appears to disrupt the integrity of cellular membranes in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Advanced Question

- LPS-induced liver inflammation in mice : Measure hepatic MDA (lipid peroxidation) and GSH (antioxidant) levels .

- RAW264.7 macrophages : Pre-treat cells with 2d/2l (10–50 μM) before LPS stimulation, followed by qPCR for NF-κB target genes .

Dosing regimens should account for bioavailability; oral administration requires pharmacokinetic profiling (e.g., plasma half-life via HPLC).

How do substituents on the aromatic ring affect its enzyme inhibition selectivity?

Advanced Question

Bulky electron-withdrawing groups (e.g., 2-bromobenzoyl in ITBA-12) enhance polymerase inhibition (IC50 = 13 μM) by steric hindrance and hydrophobic interactions . In contrast, 3,4-dichlorophenyl groups improve selectivity for p300/CBP over unrelated epigenetic targets (IC50 = 0.6 μM vs. 3.2 μM for CBP) . Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize substituents .

What strategies optimize the compound’s therapeutic window for protecting normal cells?

Advanced Question

- Dose escalation in co-culture models : Test toxicity in non-cancerous cells (e.g., HEK293) vs. cancer cells (e.g., PC3) .

- Combination with chemotherapeutics : Assess synergistic effects using Chou-Talalay analysis. For example, 2d (5 μM) reduces cisplatin-induced nephrotoxicity in mice by 50% .

Pharmacodynamic markers (e.g., serum creatinine for kidney function) validate tissue-specific protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.